molecular formula C10H9BrN2O B8715378 5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-7-ol

5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-7-ol

Cat. No. B8715378
M. Wt: 253.09 g/mol
InChI Key: OGNDNAJCUNNPDB-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

5-bromo-1-cyclopropyl-7-methoxy-1H-benzo[d]imidazole (0.54 g, 2.01 mmol) was dissolved in dichloromethane (12 mL) under N2. A 1M BBr3 solution in DCM (12 mL, 12 mmol) was added dropwise over 1 min. The resulting stirred suspension was heated to 35° C. After 5 h, the reaction mixture was cooled in an ice water bath. A 7M ammonia in MeOH solution (7.5 mL, 53 mmol) was then added over 2 min via syringe. The mixture was stirred 5 min and was removed from the ice bath. After an additional 10 min, the mixture was concentrated in vacuo, and the crude product was dissolved in MeOH (30 mL) and was concentrated in vacuo. The resulting crude solids were suspended in 20% MeOH in DCM (30 mL) and were filter through a short pad of silica, eluting with 20% MeOH in DCM. Filtrate was concentrated in vacuo, and the crude product was adsorbed onto silica gel. Purification by silica gel chromatography (0-20% MeOH in DCM) gave 5-bromo-1-cyclopropyl-1H-benzo[d]imidazol-7-ol (2.73). LCMS-ES r (m/z): [m+H]+ calcd for C10H10BrN2O: 253.00; found: 253.14.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[C:12]([O:14]C)[C:5]2[N:6]([CH:9]3[CH2:11][CH2:10]3)[CH:7]=[N:8][C:4]=2[CH:3]=1.B(Br)(Br)Br.N.CO>ClCCl>[Br:1][C:2]1[CH:13]=[C:12]([OH:14])[C:5]2[N:6]([CH:9]3[CH2:11][CH2:10]3)[CH:7]=[N:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
BrC1=CC2=C(N(C=N2)C2CC2)C(=C1)OC
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
7.5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The resulting stirred suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice water bath
STIRRING
Type
STIRRING
Details
The mixture was stirred 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was removed from the ice bath
WAIT
Type
WAIT
Details
After an additional 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in MeOH (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
were filter through a short pad of silica
WASH
Type
WASH
Details
eluting with 20% MeOH in DCM
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (0-20% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC2=C(N(C=N2)C2CC2)C(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.